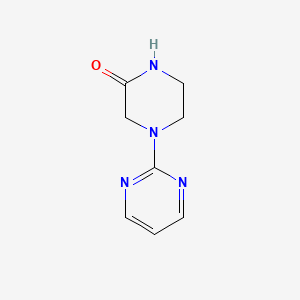
4-(Pyrimidin-2-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyrimidin-2-yl)piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as an intermediate in the synthesis of various bioactive molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-2-yl)piperazin-2-one typically involves the condensation of N-Boc-piperazine with 2-chloropyrimidine under alkaline conditions to form 1-(2-pyrimidinyl)-4-Boc-piperazine. This intermediate is then hydrolyzed under acidic conditions to yield the target compound . The reaction conditions include:
Alkaline Conditions: Use of bases such as sodium hydroxide or potassium carbonate.
Acidic Hydrolysis: Use of acids like hydrochloric acid.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of cost-effective reagents, solvents like methylene dichloride or chloroform, and efficient purification techniques to minimize impurities and maximize yield .
化学反応の分析
Types of Reactions: 4-(Pyrimidin-2-yl)piperazin-2-one undergoes various chemical reactions, including:
Substitution Reactions: Commonly with halogenated compounds.
Cyclization Reactions: Formation of fused heterocyclic systems.
Reductive Amination: Introduction of amine groups.
Common Reagents and Conditions:
Substitution Reactions: Use of halogenated reagents like 2-chloropyrimidine.
Cyclization Reactions: Catalysts such as palladium or copper.
Reductive Amination: Reducing agents like sodium borohydride.
Major Products:
Substitution Products: Derivatives with different substituents on the piperazine ring.
Cyclization Products: Fused heterocyclic compounds with potential biological activities.
科学的研究の応用
4-(Pyrimidin-2-yl)piperazin-2-one is utilized in various scientific research fields:
作用機序
The mechanism of action of 4-(Pyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways:
類似化合物との比較
1-(2-Pyrimidyl)piperazine: Shares a similar structure but differs in its pharmacological profile.
1-(2-Pyridyl)piperazine: Another piperazine derivative with distinct biological activities.
1-Phenylpiperazine: Known for its use in various therapeutic applications.
Uniqueness: 4-(Pyrimidin-2-yl)piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable intermediate in drug synthesis .
特性
IUPAC Name |
4-pyrimidin-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c13-7-6-12(5-4-9-7)8-10-2-1-3-11-8/h1-3H,4-6H2,(H,9,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAKPEKYKCQVLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
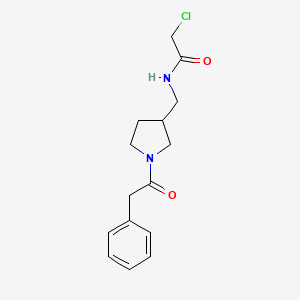
![N-(1,3-benzodioxol-5-yl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2929003.png)
![4-bromo-N-{2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2929005.png)
![6-Phenyl-2-[6-(trifluoromethyl)pyrimidin-4-yl]-2-azaspiro[3.3]heptane](/img/structure/B2929006.png)


![tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2929009.png)
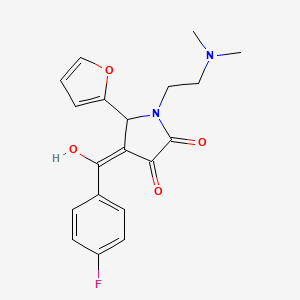
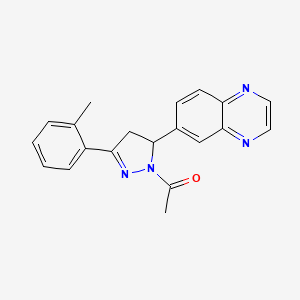
![3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2929015.png)
![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2929020.png)
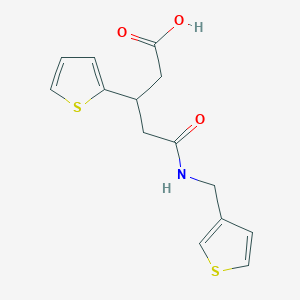
oxidoazanium](/img/structure/B2929024.png)
![ethyl 5-cyclopentaneamido-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2929025.png)
